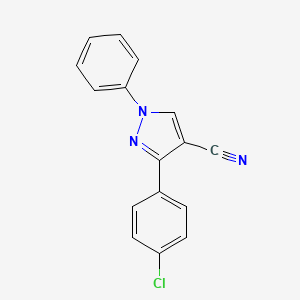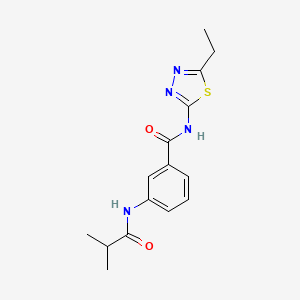
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-N-(2-ethoxyphenyl)benzamide, also known as DFE, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H16F2NO3. DFE has been studied for its potential use in treating various diseases and disorders, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide involves its interaction with various molecular targets in the cell. 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide can induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells. 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activity, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide can reduce inflammation in various tissues. Additionally, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, which leads to the death of cancer cells. In inflammation models, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to reduced inflammation. In neurological disorder models, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce oxidative stress and inflammation, which leads to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide also has some limitations, including its cost, toxicity, and potential side effects. Therefore, careful consideration should be given to the dosage and administration of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide in lab experiments.
Direcciones Futuras
There are several future directions for 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide research, including investigating its potential use in combination therapy with other drugs, exploring its effects on different types of cancer and inflammation, and investigating its potential use in treating neurological disorders. Additionally, further studies are needed to investigate the safety and toxicity of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide in animal models and humans. Overall, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has potential as a therapeutic agent for various diseases and disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-(difluoromethoxy)benzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-2-21-14-6-4-3-5-13(14)19-15(20)11-7-9-12(10-8-11)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMCDVTXHBBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)